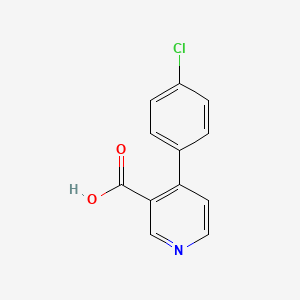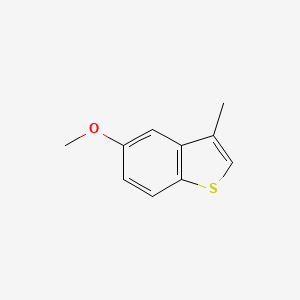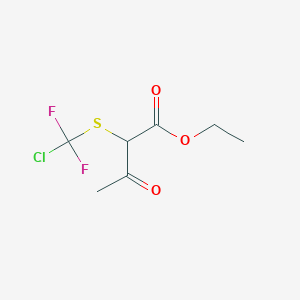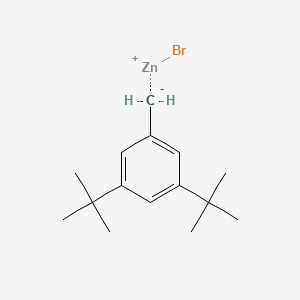
Dimethyl 2,2-difluoroheptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2-difluoroheptanedioate is a colorless, odorless, and flammable liquid that is commonly used in scientific experiments .
Molecular Structure Analysis
The molecular formula of this compound is C9H14F2O4 . The InChI code is 1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 224.2 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 225.6±40.0 °C at 760 mmHg . The flash point is 87.9±22.2 °C .科学的研究の応用
Dimethyl 2,2-difluoroheptanedioate is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. In drug synthesis, this compound is used as a raw material in the production of pharmaceuticals. In organic synthesis, this compound is used as a reagent to synthesize a variety of organic compounds. In biochemistry, this compound is used in a variety of reactions, including enzyme-catalyzed reactions and enzymatic reactions.
作用機序
Dimethyl 2,2-difluoroheptanedioate is a versatile compound that can be used in a variety of reactions. In nucleophilic substitution reactions, this compound acts as a nucleophile and reacts with an electrophile, forming a new bond. In Grignard reactions, this compound acts as a nucleophile and reacts with an alkyl halide, forming a new bond. In Wittig reactions, this compound acts as a nucleophile and reacts with an aldehyde or ketone, forming a new bond.
Biochemical and Physiological Effects
This compound is a low-toxicity compound that has no known biochemical or physiological effects. It is not known to interact with any enzymes, hormones, or other biological molecules.
実験室実験の利点と制限
One of the main advantages of using Dimethyl 2,2-difluoroheptanedioate in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, this compound is volatile and can easily evaporate, so it should be stored in a tightly sealed container. Additionally, this compound is a highly reactive compound and should be handled with caution.
将来の方向性
Future research on Dimethyl 2,2-difluoroheptanedioate could focus on its use in drug synthesis, organic synthesis, and biochemistry. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted into the potential applications of this compound in other fields, such as materials science and catalysis.
合成法
Dimethyl 2,2-difluoroheptanedioate can be synthesized via a variety of methods, including a nucleophilic substitution reaction, a Grignard reaction, and a Wittig reaction. In the nucleophilic substitution reaction, this compound is formed by reacting a primary amine with a difluoroheptanedioate ester. In the Grignard reaction, this compound is formed by reacting a Grignard reagent with a difluoroheptanedioate ester. In the Wittig reaction, this compound is formed by reacting a Wittig reagent with a difluoroheptanedioate ester.
Safety and Hazards
特性
IUPAC Name |
dimethyl 2,2-difluoroheptanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-14-7(12)5-3-4-6-9(10,11)8(13)15-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWYOIQNGIZMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)



